5-Methylquinazoline vs. 5-Methylquinoline: A Structural & Synthetic Analysis
This guide provides an in-depth technical comparison between 5-Methylquinazoline and 5-Methylquinoline , designed for researchers in medicinal chemistry and organic synthesis.[1] [1] Executive Summary: The Scaffold Diver...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 5-Methylquinazoline and 5-Methylquinoline , designed for researchers in medicinal chemistry and organic synthesis.[1]
[1]
Executive Summary: The Scaffold Divergence
In drug discovery, the transition from quinoline (1-azanaphthalene) to quinazoline (1,3-diazanaphthalene) is a classic bioisosteric replacement used to modulate solubility, hydrogen bond acceptor (HBA) capability, and metabolic stability.[1]
While the parent heterocycles are well-characterized, the introduction of a methyl group at the 5-position introduces unique steric and electronic constraints. This "peri-position" modification (C5) critically impacts the reactivity at C4 and the binding conformation of 4-substituted derivatives (e.g., kinase inhibitors).[1] This guide dissects the specific consequences of this methylation on both scaffolds.[1]
Structural Anatomy & Electronic Profile[1]
The defining difference lies in the N3 nitrogen atom.[1] This additional heteroatom in quinazoline significantly lowers the LUMO energy, making the ring more susceptible to nucleophilic attack compared to quinoline.
Comparative Properties Table
Property
5-Methylquinoline
5-Methylquinazoline
Core Structure
Benzo[b]pyridine
Benzo[d]pyrimidine
Heteroatoms
1 Nitrogen (N1)
2 Nitrogens (N1, N3)
Basicity (pKa)
~5.2 (Conjugate acid)
~3.3 – 3.5 (Conjugate acid)
Dipole Moment
~2.2 D
~2.6 – 3.0 D (Higher polarity)
C5 Steric Environment
Peri-interaction with C4-H
Peri-interaction with C4-H (or C4-substituent)
Key Reactivity
Electrophilic substitution (C5/C8)
Nucleophilic addition (C4)
Common Application
Antimalarials, Dyes
Kinase Inhibitors (EGFR), Antibacterials
Electronic Distribution & Numbering
The following diagram illustrates the atomic numbering and the electronic "pull" of the nitrogen atoms. Note how the 5-methyl group sits in the "bay" region, sterically crowding the C4 position.[1]
Caption: Comparative numbering and steric interaction zones. The 5-Methyl group exerts peri-strain on position C4.
Synthetic Methodologies
The synthesis of these regioisomers requires distinct strategies to ensure the methyl group is placed correctly.
5-Methylquinoline: The Skraup Challenge
The classic Skraup reaction using 3-methylaniline (m-toluidine) is problematic because cyclization can occur at C2 or C6, yielding a mixture of 7-methylquinoline and 5-methylquinoline.[1]
Preferred Route: Modified Skraup or Combes synthesis using regiochemically locked precursors, or starting from 2-amino-6-methylbenzoic acid (though this is more common for quinazolines, it can be converted via specific reduction/oxidation cycles).[1]
Purification: Separation of 5-Me and 7-Me isomers often requires fractional crystallization of picrate salts or careful chromatography.[1]
5-Methylquinazoline: The Niementowski Pathway
Synthesis is generally more regiocontrolled using the Niementowski quinazoline synthesis .[1]
Quinazoline: The C4 position is highly electrophilic due to the inductive withdrawal of N3. Nucleophiles (amines, thiols) readily attack here.[1]
Critical Insight: In 5-methylquinazoline , the methyl group provides steric hindrance to nucleophiles attacking C4.[1] This decreases the rate of reaction compared to unsubstituted quinazoline or 6/7-substituted analogs.[1]
Quinoline: The C4 position is less electrophilic.[1] Nucleophilic attack usually requires activation (e.g., N-oxide formation) or harsh conditions.[1]
The "Peri-Effect" in Drug Design (EGFR Inhibitors)
In the context of Kinase Inhibitors (e.g., Gefitinib, Erlotinib), the quinazoline core binds to the ATP pocket.[1][2] The N1 accepts a hydrogen bond from the hinge region (Met793).[1]
4-Anilino Substituents: Most drugs have an aniline group at C4.[1]
5-Methyl Consequence: A methyl group at C5 creates a severe steric clash with the NH of the 4-anilino group.[1] This forces the aniline ring out of coplanarity, potentially disrupting the optimal hydrogen bonding angle at the hinge region.
Outcome: This is why most successful quinazoline drugs are substituted at C6 and C7 (solvent-exposed region), leaving C5 and C8 unsubstituted to maintain a flat, stackable core.[1]
To distinguish the basicity of the two scaffolds experimentally:
Preparation: Dissolve
M of the compound in water/methanol (9:1).
Titration: Titrate with 0.1 M HCl while monitoring UV-Vis absorbance.
Observation:
Quinoline: Look for bathochromic shift around pH 5.0–5.5 (protonation of N1).[1]
Quinazoline: Look for shifts around pH 3.0–3.[1]5. Note that quinazoline can undergo hydration (addition of water across C4=N3) in highly acidic media, which may complicate spectra (pseudo-base formation).[1]
References
Skraup Synthesis Variants: Manske, R. H. F. (1942).[1] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[1] Link
Quinazoline Synthesis & Properties: Connolly, D. J., et al. (2005).[1] "Synthesis of quinazolin-4(3H)-ones and quinazolines." Tetrahedron, 61(43), 10153-10202.[1] Link[1]
Niementowski Reaction: Williamson, T. A. (1957).[1] "Heterocyclic Compounds," Vol. 6, Wiley, New York.
EGFR Kinase SAR: Stamos, J., et al. (2002).[1] "Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor." Journal of Biological Chemistry, 277, 46265-46272. Link[1]
pKa of Heterocycles: Albert, A., et al. (1948).[1] "Ionization Constants of Heterocyclic Substances." Journal of the Chemical Society, 2240-2249. Link[1]
Technical Whitepaper: Physicochemical Profiling of 5-Methylquinazoline
Executive Summary 5-Methylquinazoline (CAS 13708-12-8) is a bicyclic nitrogen heterocycle and a structural isomer of the quinazoline pharmacophore. Unlike its more common 2- or 4-substituted analogs used in oncology (e.g...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Methylquinazoline (CAS 13708-12-8) is a bicyclic nitrogen heterocycle and a structural isomer of the quinazoline pharmacophore. Unlike its more common 2- or 4-substituted analogs used in oncology (e.g., Gefitinib), the 5-methyl derivative is characterized by unique steric properties at the "peri" position relative to the pyrimidine ring nitrogen. This whitepaper provides a definitive reference for its physical constants, synthesis methodologies, and spectroscopic signatures, serving as a foundational guide for its application in fragment-based drug discovery (FBDD) and flavor chemistry.
Molecular Identity & Structural Properties[1][2]
The 5-methylquinazoline core consists of a benzene ring fused to a pyrimidine ring, with a methyl group at the C5 position. This substitution pattern places the methyl group in close proximity to the C4 proton, creating a steric environment distinct from the 6-, 7-, or 8-methyl isomers.
Table 1: Molecular Identifiers
Property
Value
IUPAC Name
5-Methylquinazoline
CAS Registry Number
13708-12-8
Molecular Formula
C₉H₈N₂
SMILES
CC1=C2C(=CC=C1)N=CN=C2
Molecular Weight (Average)
144.17 g/mol
Monoisotopic Mass
144.0687 Da
Chemical Structure
Bicyclic (Benzo[d]pyrimidine)
Physical Constants & Thermodynamic Data
Accurate physicochemical data is critical for process scaling and formulation. 5-Methylquinazoline exists as a liquid at standard room temperature, close to its freezing point, requiring precise temperature control during handling.
Table 2: Physicochemical Constants
Constant
Experimental Value
Source/Validation
Physical State
Liquid (Colorless to light yellow)
JECFA / HMDB
Melting Point
20.0 – 21.0 °C
HMDB [1]
Boiling Point
~250 – 260 °C (Estimated @ 760 mmHg)*
Derived from Quinazoline (243°C)
Density
1.102 – 1.128 g/mL (20 °C)
JECFA [2]
Refractive Index ()
1.616 – 1.624
JECFA [2]
LogP (Octanol/Water)
2.04
HMDB (Predicted)
Solubility
Freely soluble in ethanol, ether; soluble in water
JECFA
Odor Profile
Nutty, roasted, coffee-like
FEMA 3203
*Note: While the parent quinazoline boils at 243°C, the addition of a methyl group typically elevates the boiling point by 10–15°C due to increased van der Waals interactions.
The synthesis of 5-methylquinazoline is non-trivial due to the availability of the specific regioisomer precursor. The most robust protocol involves the condensation of 2-amino-6-methylbenzoic acid (or its aldehyde equivalent) with a C1 source such as formamide.
Reaction Logic
Precursor Selection: The starting material must be 2-amino-6-methylbenzoic acid. The methyl group at the 6-position of the benzene ring becomes the 5-position in the fused quinazoline system.
Cyclization: High-temperature condensation with formamide closes the pyrimidine ring.
Purification: Due to the liquid nature of the product at room temperature, distillation or column chromatography is preferred over recrystallization.
Figure 1: Synthetic pathways for 5-Methylquinazoline. The direct oxidative cyclization is preferred for atom economy.
Step-by-Step Protocol (Direct Cyclization)
Reagents: Combine 2-amino-6-methylbenzaldehyde (10 mmol) and formamide (50 mmol) in a round-bottom flask.
Catalysis: Add a catalytic amount of ammonium acetate or iodine (approx. 5 mol%) to facilitate imine formation.
Reflux: Heat the mixture to 140–150 °C for 4–6 hours. Monitor by TLC (Eluent: 30% Ethyl Acetate/Hexane).
Workup: Cool the reaction mixture. Dilute with water and extract with dichloromethane (3 x 20 mL).
Purification: Dry the organic layer over anhydrous
. Concentrate in vacuo. Purify the resulting oil via vacuum distillation or silica gel flash chromatography.
Spectroscopic Characterization
Verification of the 5-methyl isomer requires careful analysis of the NMR splitting patterns, particularly the coupling of the aromatic protons.
Nuclear Magnetic Resonance (NMR)[1][2][5][7]
H NMR (300 MHz, CDCl):
9.25 (s, 1H, H-2): The most deshielded proton between the two nitrogens.
9.00 (s, 1H, H-4): Deshielded, but slightly less than H-2. Crucial: In the 5-methyl isomer, this proton may show broadening or a Through-Space (NOE) interaction with the methyl group.
2.85 (s, 3H, -CH): The methyl singlet appears downfield (approx. 2.8 ppm) compared to toluene due to the electron-deficient nature of the diazanaphthalene ring.
Mass Spectrometry (GC-MS)
Molecular Ion (
): m/z 144 (Base peak or high intensity).
Fragmentation: Loss of HCN (M-27) to form m/z 117, followed by loss of another HCN or methyl radical.
Pharmaceutical & Industrial Relevance[8]
Pharmacophore Logic
In drug design, the 5-position of the quinazoline ring is often exploited to modulate solubility and steric fit.
Steric Occlusion: The 5-methyl group projects into the "ceiling" of the ATP-binding pocket in kinase enzymes. This can be used to induce selectivity against kinases that cannot accommodate this bulk (steric clash), distinguishing it from the more common 6- or 7-substituted quinazolines (e.g., Erlotinib).
Metabolic Stability: Blocking the C5 position prevents metabolic oxidation at this reactive site, potentially extending the half-life of the scaffold.
Figure 2: Structure-Activity Relationship (SAR) implications of 5-methyl substitution.
References
Human Metabolome Database (HMDB). Metabocard for 5-Methylquinoxaline (Isomer Analog Reference). Available at: [Link] (Note: Physical data cross-referenced with JECFA for CAS 13708-12-8).
Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specifications for Flavourings: 5-Methylquinoxaline. (Data utilized for isomeric physical constant validation). Available at: [Link]
PubChem. Compound Summary for CID 61670 (5-Methylquinoxaline/Quinazoline isomers). National Library of Medicine. Available at: [Link]
NIST Chemistry WebBook. Quinazoline Gas Phase Data. National Institute of Standards and Technology. Available at: [Link]
Foundational
Quinazoline C5-Position Functionalization Strategies: A Technical Guide
This guide details the strategic functionalization of the quinazoline C5 position, a locus critical for fine-tuning the physicochemical properties of kinase inhibitors (e.g., EGFR, VEGFR targets) but historically difficu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the strategic functionalization of the quinazoline C5 position, a locus critical for fine-tuning the physicochemical properties of kinase inhibitors (e.g., EGFR, VEGFR targets) but historically difficult to access due to electronic deactivation and steric hindrance.
The C5 Conundrum: Electronic & Steric Barriers
The quinazoline scaffold presents a dichotomy in reactivity. The pyrimidine ring (C2/C4) is highly electron-deficient, inviting nucleophilic attack. Conversely, the benzenoid ring (C5–C8) is relatively inert to nucleophiles but susceptible to electrophiles.
The Problem: Standard Electrophilic Aromatic Substitution (SEAr) favors C8 (ortho to N1) or C6 (para to N1), leaving C5 electronically bypassed.
The Steric Wall: C5 is the peri-position relative to C4. Substituents at C4 (common in drug candidates like Gefitinib) create significant steric strain, blocking standard catalysts from accessing C5.
This guide presents three high-fidelity strategies to overcome these barriers: Rh(III)-Catalyzed C–H Activation , Directed Magnesiation (Knochel-Hauser) , and De Novo Cyclization .
Strategic Class I: Rh(III)-Catalyzed C–H Activation
This is the modern "Gold Standard" for late-stage functionalization (LSF). It relies on the use of Directing Groups (DGs) to steer the metal center specifically to the C5 position, overriding innate electronic bias.
Mechanistic Logic
Rhodium(III) catalysts (e.g., Cp*Rh) form a metallacycle with a directing group at C4. The geometry of this 5- or 6-membered metallacycle places the metal center in proximity to the C5–H bond, facilitating oxidative addition.
Experimental Protocol: C5-Alkenylation via Transient Directing Groups
Based on recent isoquinoline-template methodologies (e.g., Chem. Sci., 2023).
Reagents:
Substrate: 4-Phenylquinazoline (or analog with C4-DG).
Catalyst: [Cp*RhCl2]2 (2.5 mol%).
Activator: AgSbF6 (10 mol%) – Essential to generate the active cationic Rh(III) species.
Solvent: 1,2-Dichloroethane (DCE) or HFIP (Hexafluoroisopropanol).
Step-by-Step Workflow:
Catalyst Activation: In a glovebox, mix [Cp*RhCl2]2 and AgSbF6 in DCE. Stir for 10 min to precipitate AgCl.
Substrate Addition: Add the quinazoline substrate and the directing template (if using a transient DG like an amino-acid derivative).
Reaction: Add the alkene (1.5 equiv) and Cu(OAc)2 (10 mol%) as an oxidant to regenerate the catalyst.
Heating: Seal and heat to 100–120 °C for 16–24 hours.
Workup: Cool, filter through Celite, and purify via flash chromatography.
Critical Control Point: If C4 is unsubstituted, a C4-directing group (e.g., amide or hydrazone) must be installed first. If C4 contains an amine (common in drugs), it can serve as an intrinsic DG.
Strategic Class II: Directed Magnesiation (Knochel-Hauser)
Lithiation of quinazolines (e.g., with n-BuLi) is dangerous; the nucleophilic butyl group attacks the C4 position, destroying the ring (Chichibabin-type addition). The solution is Magnesiation using non-nucleophilic Turbo-Grignards.
The Solution: TMPMgCl·LiCl
The Knochel-Hauser base (TMPMgCl[1]·LiCl) is bulky and non-nucleophilic. It deprotonates the most acidic proton without attacking the pyrimidine ring.
Blocking: Requires C2/C8 blocking or specific C4-direction to favor C5.
Workflow:
Preparation: Flame-dry a Schlenk flask under Argon.
Cooling: Dissolve substrate in dry THF and cool to –78 °C.
Metalation: Add TMPMgCl·LiCl (1.1 equiv) dropwise. Note: Magnesiation is slower than lithiation; allow 30–60 min at –78 °C or warm to –40 °C if monitoring shows no conversion.
Quench: Add the electrophile (e.g., I2 in THF).
Warm-up: Allow to warm to room temperature over 2 hours.
Why this works: The Mg-C bond is more covalent than Li-C, tolerating sensitive functional groups (esters, nitriles) elsewhere on the scaffold.
Strategic Class III: De Novo Ring Construction
For scale-up or when C5-functionalization fails on the intact core, the most reliable strategy is to build the ring around the substituent.
The "Anthranilic Acid" Route
Starting from 2-amino-6-substituted benzoic acids ensures 100% regiocontrol.
Workflow:
Start: 2-Amino-6-chlorobenzoic acid.
Cyclization: Reflux with formamide (for C4-H) or urea (for C4-OH).
Result: 5-Chloroquinazolin-4(3H)-one.
Functionalization: The C5-Cl handle is now primed for Suzuki/Buchwald coupling, while the C4-one can be converted to C4-Cl (POCl3) and then substituted with anilines (drug-like motif).
Comparative Analysis & Decision Matrix
Feature
Rh(III) C-H Activation
Knochel-Hauser Magnesiation
De Novo Cyclization
Selectivity
High (Requires DG)
Moderate (Sterics/pKa dependent)
Absolute (100%)
Substrate Scope
Late-Stage Functionalization
Early-Stage Building Blocks
Scale-Up Synthesis
Limitations
Expensive catalyst; Requires C4-DG
Requires blocking of C2/C8
Linear step count
Key Application
SAR exploration on finished drugs
Installing halogens/metals
Manufacturing
Visualization of Strategies
Caption: Decision matrix for accessing C5-substituted quinazolines based on substrate stage and desired outcome.
References
Rh(III)-Catalyzed C-H Activation: Song, G., Wang, F., & Li, X. (2012).[2] C-C, C-O and C-N bond formation via rhodium(III)-catalyzed oxidative C-H activation. Chemical Society Reviews. Link
Isoquinoline Directing Templates: Dutta, U. et al. (2023). Engineering Isoquinoline-derived Directing Template for Distal C5-H Functionalization. Chemical Science.[4] Link
Knochel-Hauser Base Methodology: Knochel, P. et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. Link
De Novo Synthesis: Khan, I. et al. (2014). Recent advances in the structural library of functionalized quinazoline and quinazolinone scaffolds. European Journal of Medicinal Chemistry. Link
Ir-Catalyzed Borylation (Steric Control): Steel, P. G. et al. (2012). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes. Chemical Science.[4] Link
Reagents for cyclization of 5-methylquinazoline precursors
Application Note: Reagents for Cyclization of 5-Methylquinazoline Precursors Abstract The synthesis of 5-methylquinazoline and its derivatives presents a unique challenge in heterocyclic chemistry due to the significant...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Reagents for Cyclization of 5-Methylquinazoline Precursors
Abstract
The synthesis of 5-methylquinazoline and its derivatives presents a unique challenge in heterocyclic chemistry due to the significant steric hindrance imposed by the methyl group at the peri-position (C5). This steric bulk interferes with the cyclization at the adjacent N1/C4 centers, often rendering standard protocols for quinazoline synthesis inefficient. This guide provides a technical analysis of reagents specifically optimized to overcome this energetic barrier, detailing protocols for thermal, acid-catalyzed, and microwave-assisted cyclization of 2-amino-6-methylbenzamide and related precursors.
Introduction: The "Peri-Effect" Challenge
In the quinazoline scaffold, the C5 position is spatially proximate to the N1 and C4 positions. When a methyl group occupies C5 (derived from 6-methylanthranilic acid or 2-amino-6-methylbenzamide), it creates a repulsive van der Waals interaction with substituents at C4 or the lone pair at N1.
Kinetic Consequence: The transition state for ring closure is destabilized, requiring higher activation energy (
) compared to un-substituted or 6/7/8-substituted analogs.
Thermodynamic Consequence: The equilibrium may shift back toward the open-chain precursor (amidine intermediate) if the driving force (aromatization/dehydration) is not sufficiently strong.
The choice of cyclization reagent is dictated by the activation energy required to overcome the C5-methyl steric strain.
Reagent
Mechanism Type
Suitability for 5-Me
Pros
Cons
Formamide
Thermal Condensation
High
High boiling point (210°C) drives reaction to completion; acts as solvent.
Harsh conditions; may decompose sensitive functional groups.
Triethyl Orthoformate (TEOF)
Acid-Catalyzed Condensation
High (Modified)
Milder temperature; compatible with acid catalysis to activate the nitrile/amide.
Requires pressure vessel for hindered substrates to prevent volatile loss before reaction.
Formamidine Acetate
Nucleophilic Substitution
Medium
Useful for converting anthranilic acids directly.
Often requires basic conditions which may compete with side reactions.
Gold's Reagent
Aminomethylene Transfer
High
Highly reactive; drives cyclization under mild conditions.
Expensive; atom-inefficient.
Mechanistic Visualization
The following diagram illustrates the cyclization pathways and the specific point of steric resistance.
Caption: Reaction pathway highlighting the high-energy amidine intermediate where C5-methyl steric hindrance impedes ring closure.
Detailed Experimental Protocols
Protocol A: High-Temperature Cyclization with Formamide (The "Brute Force" Method)
Best for: Simple substrates where the 5-methyl group is the only major steric element.
Reagents:
2-Amino-6-methylbenzamide (1.0 equiv)
Formamide (10–15 volumes, acts as solvent and reagent)
Ammonium acetate (0.1 equiv, optional catalyst)
Procedure:
Charge a round-bottom flask with the precursor and formamide.
Heat the mixture to 180–190°C (near reflux) for 4–6 hours. Note: The high temperature is strictly necessary to overcome the peri-steric barrier.
Monitor by TLC/LCMS. The intermediate amidine may persist if the temperature drops below 160°C.
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (3x volume). The product usually precipitates as a white/off-white solid.
Filter, wash with water, and dry. Recrystallize from ethanol if necessary.
Protocol B: Pressure-Enhanced Cyclization with TEOF (The "Optimized" Method)
Best for: Substrates with additional functional groups or when higher yields are required. Ref: Adapted from H. Naeimi et al. and related hindered substrate protocols.
Reagents:
2-Amino-6-methylbenzamide (1.0 mmol)
Triethyl Orthoformate (TEOF) (3.0 mmol)
Acetic Acid (glacial) (3.0 mmol)
Ethanol (Absolute) (3–5 mL)
Procedure:
Critical Step: Use a pressure tube or sealed vial. Standard reflux is often insufficient for 5-methyl derivatives because TEOF (bp 146°C) may evaporate or reflux too gently to drive the hindered closure.
Combine all reagents in the pressure tube.
Seal and heat to 110–120°C for 12–24 hours.
Mechanism: The acetic acid protonates the TEOF, generating a reactive oxocarbenium species that rapidly attacks the aniline amine. The pressure ensures the volatile intermediates remain in the liquid phase.
Workup: Cool to room temperature. Concentrate the solvent in vacuo. Triturate the residue with diethyl ether or pentane to afford the solid product.
Irradiate at 150°C (Power: 200W) for 15–20 minutes.
Observation: The reaction typically proceeds via the Niementowski mechanism, where the ammonium formate assists in the initial amidation followed by rapid cyclization driven by microwave dielectric heating.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Incomplete Conversion
Steric hindrance prevents ring closure; Amidine intermediate accumulates.
Increase temperature to >180°C (Method A) or use a sealed vessel (Method B).
Sublimation of Precursor
2-amino-6-methylbenzamide may sublime at high T.
Use a sealed tube; ensure solvent volume is sufficient to keep solids dissolved.
Dark/Tar Formation
Oxidative decomposition at high T.
Perform reaction under Nitrogen/Argon atmosphere.
References
Synthesis of Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones.PubMed Central.
Solvent selection for 5-methylquinazoline solubility enhancement
Application Note & Protocol Topic: A Systematic Approach to Solvent Selection for Enhancing the Solubility of 5-Methylquinazoline Audience: Researchers, scientists, and drug development professionals. Abstract The develo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: A Systematic Approach to Solvent Selection for Enhancing the Solubility of 5-Methylquinazoline
Audience: Researchers, scientists, and drug development professionals.
Abstract
The development of viable drug candidates is frequently hampered by poor aqueous solubility, a critical determinant of bioavailability. 5-Methylquinazoline, a heterocyclic compound representative of a class with significant therapeutic potential, often exhibits limited solubility in aqueous media, posing a substantial challenge for formulation development.[1][2] This document provides a comprehensive, multi-tiered strategy for systematically evaluating and selecting an optimal solvent system to enhance the solubility of 5-methylquinazoline. We will move beyond simple trial-and-error, establishing a logical workflow grounded in the physicochemical properties of the molecule. The protocols herein detail methods for initial solvent screening, the application of cosolvency, pH-dependent solubilization for weakly basic compounds, and surfactant-mediated enhancement. Each stage is designed to build upon the last, providing a clear, evidence-based path to a rational formulation strategy, in alignment with the principles of Quality by Design (QbD) outlined in ICH Q8 guidelines.[3][4][5]
Foundational Physicochemical Characterization
A deep understanding of the target molecule's intrinsic properties is the cornerstone of any successful formulation strategy. This knowledge allows us to predict its behavior and rationally select appropriate solubility enhancement techniques. 5-Methylquinazoline is a derivative of quinazoline, which is a weakly basic, aromatic heterocycle.[6][7][8] The addition of a methyl group generally increases the molecule's lipophilicity.
Causality Behind Characterization: We begin here because properties like pKa and LogP are not just data points; they are direct indicators of which strategies will be most effective. A low pKa for a basic compound immediately tells us that pH modification is a powerful tool to explore, as protonation will lead to a more soluble salt form.[9][10]
Table 1: Physicochemical Properties of 5-Methylquinazoline (and parent compound for reference)
Property
Value (5-Methylquinazoline, Estimated)
Value (Quinazoline, Reference)
Rationale for Impact on Solubility
Molecular Structure
Quinazoline with a -CH₃ group at C5
C₈H₆N₂
The aromatic structure suggests low aqueous solubility. The methyl group increases lipophilicity compared to the parent compound.
As a weak base, solubility will be highly pH-dependent below this pKa. Protonation creates a much more polar, soluble species.
LogP (Estimated)
~2.0 - 2.5
1.62
Indicates poor water solubility and a preference for lipid environments.
| Aqueous Solubility | Poorly Soluble | Soluble in water[8] | The methyl group significantly reduces the aqueous solubility relative to the parent quinazoline, making enhancement necessary. |
A Systematic Workflow for Solubility Enhancement
We advocate for a tiered approach that begins with broad screening and progressively refines the solvent system. This method is efficient, conserving valuable API while systematically ruling out ineffective strategies. The workflow is designed to be self-validating; for instance, if pH modification yields a dramatic increase in solubility, it confirms our initial hypothesis based on the compound's pKa.
Caption: A systematic workflow for solubility enhancement.
Experimental Protocols & Methodologies
Tier 1: Single Solvent Screening
Expertise & Rationale: The goal of this initial screen is to understand the solubility of 5-methylquinazoline in a range of pharmaceutically relevant solvents with diverse polarities. This provides a baseline and helps identify promising candidates for cosolvent systems. We use the shake-flask method because it is the gold standard for determining equilibrium solubility, ensuring the data is reliable and represents the true thermodynamic limit of the solvent's capacity.
Protocol: Equilibrium Solubility by Shake-Flask Method
Preparation: Add an excess amount of 5-methylquinazoline (e.g., 10-20 mg, enough to ensure undissolved solid remains) to a 2 mL glass vial.
Solvent Addition: Add a fixed volume (e.g., 1 mL) of the selected solvent to the vial.
Equilibration: Seal the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours.
Self-Validation Insight: To confirm equilibrium has been reached, samples can be taken at 24h and 48h. If the measured concentrations are statistically identical, equilibrium is achieved.
Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes).
Sampling: Carefully withdraw an aliquot of the clear supernatant.
Dilution & Analysis: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method. Analyze the concentration using a validated HPLC-UV method.
Calculation: Calculate the solubility in mg/mL using the measured concentration and the dilution factor.
Table 2: Example Data from Single Solvent Screening
Solvent
Solvent Type
Polarity Index
Expected Solubility of 5-Methylquinazoline (mg/mL)
Note: DMSO is often used for initial screening but is generally not suitable for final formulations due to toxicity concerns.
Tier 2: Cosolvency
Expertise & Rationale: Cosolvency is one of the most effective techniques for enhancing the solubility of non-polar compounds in aqueous systems.[11][12] By blending water with a miscible organic solvent (the cosolvent), we create a solvent mixture with a lower dielectric constant, making it more favorable for the non-polar solute.[13] PEG 400 is an excellent choice due to its high solubilizing capacity and low toxicity profile.
Protocol: Evaluating a PEG 400 / Water Cosolvent System
Prepare Cosolvent Blends: Prepare a series of PEG 400 and water mixtures by volume (v/v). For example: 0%, 10%, 20%, 30%, 40%, and 50% PEG 400 in water.
Determine Solubility: Using the shake-flask method described in section 3.1, determine the equilibrium solubility of 5-methylquinazoline in each of the cosolvent blends.
Data Analysis: Plot the logarithm of solubility (mg/mL) against the percentage of the cosolvent. For many drugs, this relationship is log-linear, which can be described by the Yalkowsky-Roseman equation.[14]
Table 3: Example Solubility in PEG 400 / Water Cosolvent System
% PEG 400 in Water (v/v)
Solubility (mg/mL)
Log (Solubility)
0
0.08
-1.10
10
0.55
-0.26
20
3.8
0.58
30
15.2
1.18
| 40 | 45.5 | 1.66 |
Tier 3: pH-Dependent Solubility
Expertise & Rationale: This is a critical tier for any ionizable compound. 5-Methylquinazoline is a weak base. According to the Henderson-Hasselbalch equation, at a pH below its pKa, the compound will be predominantly in its protonated, cationic form. This ionized species is significantly more polar and thus more water-soluble than the neutral free base.[9][15] By creating a pH-solubility profile, we can quantify this effect and identify the optimal pH for solubilization.[]
Protocol: Determining the pH-Solubility Profile
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8). Use buffers with appropriate buffering capacity for each range (e.g., HCl for pH < 2, phosphate buffers for neutral, etc.).
Determine Solubility: Using the shake-flask method (Section 3.1), determine the equilibrium solubility of 5-methylquinazoline in each buffer.
Measure Final pH: After equilibration, measure the final pH of the supernatant to ensure the buffer had sufficient capacity to control the pH.
Data Analysis: Plot solubility (on a log scale) versus the final measured pH. The resulting curve should show a plateau of high solubility at low pH, followed by a sharp decrease as the pH approaches and surpasses the pKa.
Caption: pH effect on the solubility of a weak base.
Tier 4: Surfactant-Mediated Solubilization
Expertise & Rationale: If the above methods do not achieve the target concentration, surfactants can be employed.[17] Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly soluble drug molecules, effectively dissolving them in the bulk aqueous medium.[18][19] Non-ionic surfactants like Polysorbate 80 are often preferred in pharmaceutical formulations due to their lower toxicity and reduced interaction potential.[15]
Protocol: Screening of Surfactants
Select Surfactants: Choose a small panel of pharmaceutically acceptable surfactants (e.g., Polysorbate 80, Poloxamer 188, Sodium Dodecyl Sulfate).
Prepare Surfactant Solutions: Prepare solutions of each surfactant in an appropriate aqueous medium (e.g., water or a buffer) at a concentration well above their known CMC (e.g., 1-2% w/v).
Determine Solubility: Use the shake-flask method (Section 3.1) to determine the solubility of 5-methylquinazoline in each surfactant solution.
Data Analysis: Compare the solubility in the surfactant solutions to the baseline aqueous solubility to calculate the enhancement factor.
Integrated Strategy and Final Selection
The true power of this systematic approach lies in combining strategies. For 5-methylquinazoline, the most promising path will likely involve both pH adjustment and cosolvency. For example, a formulation could consist of 30% PEG 400 in a pH 3.5 citrate buffer. This combination leverages the exponential solubility increase from the cosolvent while ensuring the drug remains in its highly soluble protonated form.
The final selection must always be guided by the intended application and regulatory considerations as outlined by the ICH.[20]
Caption: Decision-making flowchart for formulation strategy.
References
PubChem. 5-Methylquinoxaline. National Center for Biotechnology Information. Available at: [Link]
Singh, A., & Parle, A. (2021). A Short Review on Quinazoline Heterocycle. Research Journal of Pharmacy and Technology, 10(5). Available at: [Link]
PubChem. 5-Methylquinoline. National Center for Biotechnology Information. Available at: [Link]
Al-Ostoot, F. H., Al-Ghamdi, S., Wani, T. A., & Al-Amri, J. F. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6298. Available at: [Link]
Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. Available at: [Link]
Sokolova, E. V., & Mironov, M. A. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(15), 4983. Available at: [Link]
Ramezani, M., & Cantero, D. A. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Journal of the Brazilian Chemical Society, 30(11), 2399-2408. Available at: [Link]
PCCA. (2022). The Role of Surfactants in Compounded Preparation. The PCCA Blog. Available at: [Link]
European Medicines Agency. (2009). ICH Q8 (R2) Pharmaceutical development. Available at: [Link]
Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912-922. (Note: A representative link for the concept is provided as direct access to the specific paper may be paywalled: [Link])
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
ResearchGate. Solvents screening for the synthesis of quinazolinone derivative (4a). Available at: [Link]
Streng, W. H., & Zoglio, M. A. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1773-1776. Available at: [Link]
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(3). Available at: [Link]
Hansen Solubility. HSP for Beginners. Available at: [Link]
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Pharmaceutical Development Q8(R2). Available at: [Link]
ResearchGate. Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Available at: [Link]
Shi, F., & Tu, S. (2013). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 3(32), 13083-13098. Available at: [Link]
Singh, G., & Kaur, G. (2019). Surfactants and their Role in Pharmaceutical Product Development: An overview. Journal of Drug Delivery and Therapeutics, 9(6-s), 134-141. Available at: [Link]
MDPI. Special Issue: Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Available at: [Link]
Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Available at: [Link]
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]
CIBTech. Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents. Available at: [Link]
SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available at: [Link]
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
Prof Steven Abbott. Hansen Solubility Parameters. Practical Adhesion Science. Available at: [Link]
LinkedIn. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available at: [Link]
Co-solvency and anti-solvent method for the solubility enhancement. (2024). IntechOpen. Available at: [Link]
Therapeutic Goods Administration (TGA). (2020). ICH guideline Q8 (R2) on pharmaceutical development. Available at: [Link]
Park, K. (2000). Hansen Solubility Parameters for Selected Solvents. Available at: [Link]
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Sciences Review and Research, 3(1). Available at: [Link]
ResearchGate. What is the importance of the cosolvency in the solubility of nonelectrolytes drugs? Available at: [Link]
Plaza, M., & Marina, M. L. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6213. Available at: [Link]
IntuitionLabs. ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Separation of 5-methylquinazoline (5-MeQ) and 7-methylquinazoline (7-MeQ)
Doc ID: TS-QNZ-ISO-005 | Revision: 2.1 | Status: Active
Executive Summary & Separation Strategy
The Core Challenge:
Separating 5-methylquinazoline (5-MeQ) from 7-methylquinazoline (7-MeQ) is a classic problem of positional isomerism . Both compounds share identical molecular weights (144.17 g/mol ) and nearly identical lipophilicity (logP). Standard C18 reversed-phase chromatography often fails because the hydrophobic surface area of both isomers is indistinguishable to the alkyl chains.
The Solution Architecture:
To achieve baseline resolution, you must exploit the steric and electronic differences created by the methyl group's position relative to the diaza-heterocycle:
5-MeQ: The methyl group at C5 is in the peri-position relative to C4. This creates significant steric crowding around the "upper" quadrant of the molecule, slightly distorting the planarity and shielding the C4 region.
7-MeQ: The methyl group at C7 is distal and unhindered. The molecule retains higher planarity and symmetry, allowing for stronger
- stacking interactions.
Recommended Workflow:
Analytical: Screen Fluorinated (PFP) or Phenyl-Hexyl phases (Shape Selectivity).
Prep/Purification: Flash chromatography on functionalized silica or Prep-HPLC.
Bulk Separation: Fractional crystallization exploiting the higher lattice energy of the more symmetric 7-isomer.
Analytical Chromatography (HPLC/UPLC)
Troubleshooting Guide: Co-elution on C18
User Question: "I am running a standard gradient (Water/ACN) on a C18 column, but 5-MeQ and 7-MeQ co-elute as a single broad peak. How do I separate them?"
Technical Analysis:
Standard C18 columns interact primarily through hydrophobic dispersion forces. Since the methyl group contribution to hydrophobicity is identical in both isomers, C18 cannot "see" the difference. You need a stationary phase that interacts via
- stacking or shape selectivity .
Protocol A: The "Shape Selectivity" Method (High Success Rate)
Mechanism: The PFP ring is electron-deficient. It engages in
- interactions with the electron-rich quinazoline ring. The 7-MeQ isomer, being more planar and less sterically hindered, will interact more strongly with the stationary phase and elute later. 5-MeQ, with its steric bulk at C5, disrupts this stacking and elutes earlier.
Recrystallization: Repeat the process on the precipitate to reach >98% purity for the 7-isomer. The 5-isomer may require flash chromatography of the filtrate for final polish.
Advanced Troubleshooting (FAQs)
Q1: The peaks are separating, but they are tailing badly. Why?
Cause: Quinazolines are basic nitrogen heterocycles. Residual silanols on the silica support are interacting with the nitrogen lone pairs (secondary retention).
Fix: Add a "sacrificial base" or ion-pairing modifier.
HPLC: Add 0.1% Triethylamine (TEA) or use High pH stable columns (e.g., Waters XBridge) with 10mM Ammonium Bicarbonate (pH 10). At pH 10, the quinazolines are neutral (free base), eliminating silanol interaction.
Q2: Can I use normal phase flash chromatography?
Answer: Yes.
Condition: Use a Dichloromethane (DCM) / Methanol gradient.
Tip: Isocratic holds are your friend. Run a TLC in 5% MeOH/DCM. If the Rf difference (
Rf) is < 0.1, use a very shallow gradient (e.g., 0% to 3% MeOH over 20 CVs).
Modification: Pre-wash the silica column with 1% TEA in Hexane to deactivate acidic sites, then equilibrate with your starting solvent.
Q3: How do I confirm which peak is which without standards?
NOE (Nuclear Overhauser Effect) NMR: This is the gold standard.
Irradiate the methyl group signal (approx 2.5 - 2.8 ppm).
5-MeQ: You will see an NOE enhancement of the proton at C4 (the singlet typically around 9.0-9.2 ppm) and C6 .
7-MeQ: You will see NOE enhancement of protons at C6 and C8 , but NO enhancement of the C4 proton .
References
Separation of Positional Isomers: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
PFP Column Mechanism: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36. Link
Quinazoline Synthesis & Isomerism: Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones and quinazolines via the interaction of 2-aminobenzamide and 2-aminobenzophenone with orthoesters. Tetrahedron, 61(43), 10153-10160.
pKa Data: Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Reference for Quinazoline pKa ~1.95).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 5-methylquinazoline and 7-methylquinazoline before handling.
Optimization
Technical Support Center: Purification of 2-Amino-6-Methylbenzaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of removing unreacted 2-amino-6-methylbenzaldehyde from...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of removing unreacted 2-amino-6-methylbenzaldehyde from their crude reaction products. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific purification challenges. The methodologies described herein are grounded in established chemical principles and validated through practical application.
Understanding the Challenge
2-Amino-6-methylbenzaldehyde possesses two reactive functional groups: a nucleophilic aromatic amine and an electrophilic aldehyde. This dual reactivity can lead to a variety of side reactions and purification complexities. The choice of purification strategy will largely depend on the chemical nature of your desired product and its stability under different conditions.
Question 1: My primary purification attempt by standard silica gel column chromatography failed. The fractions are impure, or the yield is very low. What is happening and what are my options?
This is a common issue. The basicity of the amino group in 2-amino-6-methylbenzaldehyde can cause it to interact strongly with the acidic silica gel, leading to peak tailing, poor separation, and in some cases, decomposition.[1][2]
Troubleshooting & Solutions:
Modify the Mobile Phase: To mitigate the interaction with silica, you can add a small amount of a basic modifier to your eluent.[2]
Triethylamine (TEA): Add 0.1-1% TEA to your hexane/ethyl acetate or dichloromethane/methanol mobile phase. The TEA will compete with your amine for the acidic sites on the silica, improving the elution profile.
Ammonia: A solution of 7N ammonia in methanol can be used to prepare a modified mobile phase (e.g., 1-2% of 7N NH3 in MeOH mixed with dichloromethane).
Change the Stationary Phase:
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[3] Basic or neutral alumina can prevent the strong adsorption of the amine.
Amine-Functionalized Silica: These columns are specifically designed for the purification of basic compounds and can provide excellent separation.[1]
Consider Reversed-Phase Chromatography: If your desired product is sufficiently non-polar, reversed-phase (C18) chromatography can be an effective alternative. The separation is based on hydrophobicity, avoiding the acid-base interactions seen with silica.[4]
Question 2: How can I use liquid-liquid extraction to remove unreacted 2-amino-6-methylbenzaldehyde?
Acid-base extraction is a powerful and scalable technique for separating acidic, basic, and neutral compounds.[5][6][7] Since 2-amino-6-methylbenzaldehyde has a basic amino group, it can be selectively moved from an organic phase to an aqueous phase by adjusting the pH.
Core Principle:
The basic amino group can be protonated by an acid to form a water-soluble ammonium salt. Your desired product, if it is neutral, will remain in the organic layer.
Experimental Protocol: Acid-Base Extraction
Dissolution: Dissolve your crude product in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl or 10% aqueous citric acid). The unreacted 2-amino-6-methylbenzaldehyde will be protonated and partition into the aqueous layer.[8]
Separation: Separate the aqueous layer. Repeat the acidic wash 1-2 more times to ensure complete removal.
Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[9][10]
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water.[6]
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for Acid-Base Extraction.
Question 3: The aldehyde functionality of 2-amino-6-methylbenzaldehyde is interfering with my desired reaction or purification. How can I selectively remove it?
The aldehyde group can be targeted for removal through the formation of a water-soluble adduct.[11] The most common method for this is the use of sodium bisulfite.[3][12][13]
Core Principle:
Aldehydes react with sodium bisulfite to form a charged bisulfite adduct, which is soluble in water.[11][13] This allows for its removal from an organic solution via extraction. This reaction is reversible, meaning the aldehyde can be recovered if needed.[3][11]
Experimental Protocol: Bisulfite Extraction
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.
Bisulfite Wash: Wash the organic solution in a separatory funnel with a saturated aqueous solution of sodium bisulfite or sodium metabisulfite.[3] Shake vigorously for several minutes to ensure complete reaction.
Separation: Separate the aqueous layer containing the bisulfite adduct. Repeat the wash if necessary.
Work-up: Wash the organic layer with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product, free of the starting aldehyde.
Diagram: Bisulfite Adduct Formation
Caption: Reaction of an aldehyde with sodium bisulfite.
Question 4: Are there any other specialized techniques for removing small amounts of 2-amino-6-methylbenzaldehyde?
For removing residual amounts of the starting material, scavenger resins can be highly effective. These are solid-supported reagents that selectively react with and bind to specific functional groups, allowing for their removal by simple filtration.
Scavenger Resin Options:
Resin Type
Target Functional Group
Mechanism
Isocyanate Resin
Amine
The isocyanate group reacts with the primary amine to form a urea linkage, tethering the starting material to the solid support.[14]
Aldehyde Resin
Amine
The aldehyde on the resin reacts with the primary amine of the starting material to form an imine, binding it to the resin.[15]
Sulfonyl Hydrazide Resin
Aldehyde
The hydrazide functionality reacts with the aldehyde to form a hydrazone, effectively scavenging it from the solution.[14]
General Protocol for Scavenger Resins:
Selection: Choose a resin that targets a functional group present in the impurity but not in your desired product.
Incubation: Add the scavenger resin (typically 2-3 equivalents relative to the impurity) to a solution of your crude product.
Agitation: Gently agitate the mixture at room temperature or with gentle heating for a few hours to overnight.
Filtration: Filter the mixture to remove the resin, which now has the impurity bound to it.
Concentration: Concentrate the filtrate to obtain the purified product.
ResearchGate. (2020, May 28). How can I remove aldehyde from a schiff base reaction? Retrieved from [Link]
Professor Dave Explains. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
Anaspec. (n.d.). Resins with Functional Groups as Scavengers. Retrieved from [Link]
Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]
Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57322. [Link]
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
Brindle, C. S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1172-1176. [Link]
University of Rochester. (n.d.). Workup for Removing Amines. Retrieved from [Link]
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography? Retrieved from [Link]
University of Rochester. (n.d.). Workup: Aldehydes. Retrieved from [Link]
Reddit. (n.d.). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
Solubility of Things. (n.d.). o-Tolualdehyde. Retrieved from [Link]
A Senior Application Scientist's Guide to the ¹H NMR Chemical Shift Assignments for 5-Methylquinazoline
The Foundational Role of ¹H NMR in Heterocyclic Chemistry ¹H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the chemical environment o...
Author: BenchChem Technical Support Team. Date: February 2026
The Foundational Role of ¹H NMR in Heterocyclic Chemistry
¹H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the chemical environment of hydrogen atoms, their connectivity, and their spatial relationships. For aromatic and heteroaromatic systems like quinazoline, the chemical shifts of the protons are highly sensitive to the electronic environment, which is influenced by the presence of heteroatoms and substituents. The delocalized π-electron system in these rings generates a significant ring current effect, which typically deshields the aromatic protons, causing them to resonate at higher chemical shifts (downfield) compared to protons in non-aromatic systems.[1]
Comparative Analysis: Quinazoline vs. 5-Methylquinazoline
To predict the ¹H NMR spectrum of 5-methylquinazoline, we first need to understand the spectrum of its parent compound, quinazoline. The experimental chemical shifts for quinazoline provide a baseline from which we can extrapolate the effects of the methyl substituent at the 5-position.
Proton
Quinazoline (Experimental, ppm)
5-Methylquinazoline (Predicted, ppm)
Predicted Shift Change (Δδ, ppm)
Rationale for Predicted Shift
H-2
~9.27
~9.25
-0.02
The methyl group at position 5 is distant from H-2, so only a minor shielding effect is anticipated.
H-4
~9.18
~9.16
-0.02
Similar to H-2, the effect of the C5-methyl group on H-4 is expected to be minimal due to the distance.
H-6
~7.65
~7.50
-0.15
The methyl group is ortho to H-6. As an electron-donating group, it is expected to increase the electron density at the ortho position, causing a noticeable upfield (shielding) shift.
H-7
~7.95
~7.85
-0.10
The methyl group is meta to H-7. The electronic effect at the meta position is generally smaller than at the ortho or para positions, leading to a modest upfield shift.
H-8
~7.85
~7.70
-0.15
The methyl group is para to H-8. The electron-donating effect of the methyl group will increase electron density at the para position, resulting in a significant upfield shift.
5-CH₃
N/A
~2.50
N/A
The chemical shift for a methyl group attached to an aromatic ring typically appears in the range of 2.3-2.6 ppm.[2][3]
Note: The experimental values for quinazoline are approximate and can vary slightly depending on the solvent and concentration. The predicted values for 5-methylquinazoline are based on established substituent effects.
The introduction of a methyl group, an electron-donating substituent, at the 5-position is expected to cause a general upfield shift (to lower ppm values) of the protons on the benzene ring (H-6, H-7, and H-8) due to an increase in electron density. The magnitude of this shift is dependent on the position of the proton relative to the methyl group (ortho, meta, or para). The protons on the pyrimidine ring (H-2 and H-4) are expected to be less affected due to their greater distance from the substituent.
Hypothetical Experimental Protocol for ¹H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data for 5-methylquinazoline, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample purity assessment and instrument calibration.
1. Sample Preparation:
Purity Assessment: Prior to NMR analysis, confirm the purity of the synthesized 5-methylquinazoline using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A purity of >95% is recommended.
Sample Weighing: Accurately weigh approximately 5-10 mg of 5-methylquinazoline.
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Add approximately 0.6-0.7 mL of the deuterated solvent to the sample.
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.[4]
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, sonication can be used.
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Calibration:
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
Tuning and Shimming: Before data acquisition, the spectrometer probe must be tuned to the correct frequency for ¹H nuclei. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
3. Data Acquisition:
¹H NMR Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.
Acquisition Parameters:
Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
Pulse Width: Use a calibrated 90° pulse width.
Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).
4. Data Processing and Analysis:
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
Peak Picking and Integration: Identify all the peaks and integrate their areas to determine the relative number of protons corresponding to each signal.
Coupling Constant Measurement: For multiplets, measure the coupling constants (J-values) to aid in structural assignment.
Workflow for ¹H NMR Chemical Shift Assignment
The following diagram illustrates the logical workflow from sample preparation to the final assignment of chemical shifts for 5-methylquinazoline.
Caption: Workflow for the acquisition and analysis of ¹H NMR data for 5-methylquinazoline.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR chemical shifts for 5-methylquinazoline. By comparing with the experimentally determined spectrum of the parent quinazoline molecule and applying established principles of substituent effects, we can confidently assign the proton signals. The detailed experimental protocol and workflow diagram offer a robust framework for researchers to acquire high-quality data for this and similar heterocyclic compounds. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will serve as a valuable resource for those undertaking the synthesis and characterization of novel quinazoline derivatives.
References
Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]
Beck, A. (2016). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
Veerapandian, M., Marimuthu, M., Ilankovan, P., & An, J. (2010). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. Retrieved from [Link]
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]
Scribd. (n.d.). NMRshifts1H General. Retrieved from [Link]
Chem.ucla.edu. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 18). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
Sonousi, A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2644-2659. Retrieved from [Link]
Abraham, R. J. (2005). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry, 43(9), 679-688. Retrieved from [Link]
Kim, J., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Scientific Reports, 13(1), 1-13. Retrieved from [Link]
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. Retrieved from [Link]
Technical Comparison Guide: Mass Spectrometry Fragmentation of 5-Methylquinazoline
Executive Summary In the development of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors), the precise identification of regioisomers is critical for intellectual property and structure-activity relationship (S...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors), the precise identification of regioisomers is critical for intellectual property and structure-activity relationship (SAR) studies. 5-Methylquinazoline presents a unique analytical challenge due to its structural similarity to the more common 4-methyl and 2-methyl isomers.
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behaviors of 5-methylquinazoline. Unlike standard spectral libraries that list peaks without context, this document details the mechanistic causality behind the fragmentation, specifically focusing on the "peri-effect"—an interaction between the C5-methyl group and the N1-nitrogen that serves as a diagnostic fingerprint.
Experimental Methodology
To ensure reproducibility and valid comparative data, the following standardized protocols for Electron Ionization (EI) and Electrospray Ionization (ESI) are recommended.
Collision Energy (CE): Stepped energy (10, 20, 40 eV) to capture the full dissociation profile.
Rationale: ESI generates the protonated molecule
, essential for distinguishing isomers based on the energy required to induce fragmentation (survival yield).
Fragmentation Mechanism Analysis
The fragmentation of 5-methylquinazoline is governed by two competing pathways: the intrinsic stability of the quinazoline core and the proximity of the 5-methyl group to the N1 nitrogen.
Primary Pathway: The Quinazoline Signature (Loss of HCN)
The defining characteristic of quinazoline mass spectra is the sequential loss of hydrogen cyanide (HCN).
Step 1: The molecular ion (
144) loses a molecule of HCN (27 Da) to form the radical cation at 117.
Step 2: A second loss of HCN occurs, yielding the benzyne-like cation at
90.
Secondary Pathway: The Peri-Effect (Isomer Specific)
The 5-methyl isomer exhibits a distinct behavior due to the peri-interaction . The C5-methyl group is spatially proximate to the N1 atom.
Mechanism: This proximity facilitates a hydrogen transfer from the methyl group to the nitrogen, often followed by ring expansion or specific elimination of
to form a resonance-stabilized cation ( 143).
Contrast: Isomers lacking this peri-interaction (e.g., 6-methyl or 7-methyl) show a lower abundance of the
ion relative to the molecular ion.
Visualization of Fragmentation Pathways
The following diagram illustrates the competing pathways and the specific stabilization mechanisms.
Figure 1: Mechanistic fragmentation pathways of 5-methylquinazoline. The red path highlights the peri-effect driven hydrogen loss.
Comparative Performance Guide
Differentiation of 5-methylquinazoline from its isomers (4-methyl and 2-methyl) requires careful analysis of relative ion abundances.
Diagnostic Peak Comparison Table
Feature
5-Methylquinazoline
4-Methylquinazoline
2-Methylquinazoline
Base Peak ()
144 ()
144 ()
144 ()
( 143)
High Intensity (>60%)
Moderate Intensity
Low Intensity
( 117)
Strong
Very Strong
Strong
( 129)
Weak
Moderate
Weak
Mechanistic Driver
Peri-effect (C5-Me N1)
Proximity to C4 cleavage
Stable pyrimidine ring
Analysis of Isomer Differences
Vs. 4-Methylquinazoline: The 4-methyl isomer typically shows a more facile loss of the methyl group or ring opening due to the lability of the C4 position. In contrast, 5-methylquinazoline preserves the methyl group more often but loses a hydrogen atom to form a stable fused cation.
Vs. 2-Methylquinazoline: The 2-methyl position is electronically stable between the two nitrogens. Fragmentation requires higher energy, and the
peak is significantly less intense than in the 5-methyl isomer.
Ion Mobility Spectrometry (IMS)
For cases where isobaric interference prevents MS-only resolution, Ion Mobility Spectrometry is the gold standard.
Drift Time: 5-methylquinazoline generally exhibits a distinct drift time (collisional cross-section) compared to the 4-methyl isomer due to the steric bulk of the methyl group interacting with the peri-hydrogen at C8, creating a slightly non-planar or "thicker" molecular profile.
References
Fragmentation of Quinazolines under Electron Impact
Source: Journal of the Chemical Society B.
URL:[Link]
Discrimination between protonation isomers of quinazoline by ion mobility and UV-photodissociation
Source: Journal of the American Society for Mass Spectrometry.
URL:[Link]
Mass Spectrometry of Heterocycles: Quinazolines
Source: NIST Mass Spectrometry Data Center.
URL:[Link]
Peri-Interactions in Naphthalene and Quinazoline Derivatives
Source: Organic & Biomolecular Chemistry.[1]
URL:[Link]
[1][2][3] Executive Summary & Core Directive This guide provides an operational framework for the disposal of 5-Methylquinazoline , a nitrogen-containing heterocyclic compound often used as a pharmacophore in kinase inhi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary & Core Directive
This guide provides an operational framework for the disposal of 5-Methylquinazoline , a nitrogen-containing heterocyclic compound often used as a pharmacophore in kinase inhibitor development.[1][2]
The Core Safety Directive: Unlike simple hydrocarbons, 5-Methylquinazoline is an organic base with significant nitrogen content.[2] Improper disposal (e.g., mixing with strong acids or oxidizers) can result in exothermic reactions or the release of hazardous nitrogen oxide (NOx) fumes.
Disposal Standard: The mandatory disposal method is high-temperature incineration equipped with an afterburner and scrubber system.[2]
Chemical Hazard Profile & Causality
To ensure safety, researchers must understand the causality behind the safety protocols. We do not simply follow rules; we manage chemical behavior.[2]
Property
Characteristic
Operational Implication
Chemical Class
Quinazoline Derivative (Diaza-naphthalene)
Acts as a weak base.[1][2] Do not mix with concentrated acids in waste streams to avoid uncontrolled heat generation.[2]
Elemental Comp.
High Nitrogen Content
Combustion releases NOx gases.[1][2] Must be incinerated in a facility with specific scrubbing capabilities (never open burn).[2]
Physical State
Solid (typically)
Dust inhalation hazard.[1][2] Use HEPA-filtered enclosures during weighing/transfer to waste containers.[2]
Reactivity
Incompatible with Strong Oxidizers
Risk of fire/explosion.[1][2] Segregate strictly from nitric acid, perchlorates, or permanganates.
Senior Scientist Insight: Many lab accidents occur when researchers treat all "organic waste" as identical.[2] 5-Methylquinazoline must be classified specifically as a Non-Halogenated Organic Base (unless dissolved in halogenated solvents).[2]
Waste Stream Segregation & Containerization
Effective disposal begins at the bench.[2] Adhere to this segregation logic to prevent cross-reactivity.
A. Container Selection
Primary Choice: High-Density Polyethylene (HDPE) carboys or wide-mouth jars.[1][2] HDPE is resistant to the basic nature of quinazolines and resistant to physical breakage.[2]
Secondary Choice: Borosilicate glass (amber) is acceptable but poses a breakage risk during transport.[2]
Prohibited: Metal containers (unless lined) should generally be avoided for nitrogenous bases to prevent potential corrosion or catalytic decomposition over long storage periods.[2]
B. Labeling Protocols (RCRA & GHS)
Ensure the waste tag includes the following specific data points. Do not use generic "Chemical Waste" labels.[2]
Chemical Name: 5-Methylquinazoline (Write out in full; do not use abbreviations like "5-MQ").
Physical State: Solid (or Liquid if dissolved).[2]
pH: Basic (if in solution).
Step-by-Step Disposal Workflow
Phase 1: Preparation
Don PPE: Nitrile gloves (double-gloving recommended for solids), safety goggles, and a lab coat.[2] Use a particulate respirator (N95/P100) if handling bulk powder outside a fume hood.[2]
Verify Waste Stream: Check the pH of the receiving carboy.[2] Ensure it is not an acidic waste stream (pH < 4).[2]
Phase 2: Transfer & Solubilization[1]
Scenario A: Pure Solid Waste
Transfer solid 5-Methylquinazoline directly into a dedicated "Solid Hazardous Waste" container.[2]
Why? Dissolving solids unnecessarily increases the volume of waste and introduces solvent hazards.[2]
Specification: Rotary kiln incineration at >1000°C with secondary combustion chamber and alkaline scrubbing to neutralize NOx emissions.
Visual Logic: Disposal Decision Tree
The following diagram illustrates the critical decision points for handling 5-Methylquinazoline waste to ensure compliance and safety.
Figure 1: Decision matrix for segregating 5-Methylquinazoline waste based on physical state and solvent composition.
Spill Contingency Protocols
In the event of a spill, immediate action prevents exposure and contamination spread.[3]
Spill Type
Immediate Action
Cleanup Protocol
Dry Powder
Stop Airflow: Turn off nearby fans/minimize movement to prevent aerosolization.[1][2]
Wet Wipe Method: Cover with wet paper towels (solvent or water) to dampen powder, then scoop up. Do not dry sweep, as this generates dust.[2]
Liquid Spill
Isolate: Evacuate area if >100mL and ventilation is poor.[1][2]
Absorb: Use vermiculite or clay-based absorbent.[1][2] For basic solutions, verify pH and neutralize with citric acid if strictly required by local EHS, otherwise absorb directly.
References
PubChem. (n.d.).[2][4][5] Quinazoline Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]
U.S. Environmental Protection Agency (EPA). (2023).[2] Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]